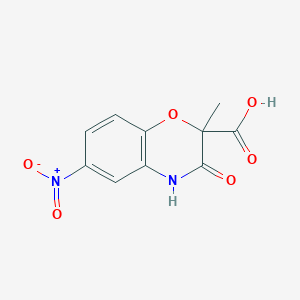

Ácido 2-metil-6-nitro-3-oxo-3,4-dihidro-2H-1,4-benzoxazin-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

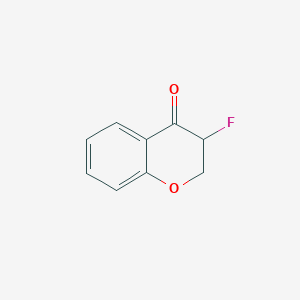

The compound "2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing an oxygen and a nitrogen atom in a six-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a nitro group, a ketone group, and a carboxylic acid group, which contribute to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of 1,4-benzoxazine derivatives often involves the condensation of salicylamide with various aldehydes and ketones, as described in the preparation of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids . Additionally, the synthesis of related compounds, such as 4H-1,2-benzoxazines, can be achieved through the intramolecular cyclization of nitroalkanes, which is influenced by the presence of electron-withdrawing groups on the benzene ring . The synthesis of the specific compound is not detailed in the provided papers, but the methodologies described could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the orientation of substituent groups relative to the benzene ring. For example, in a related compound, 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one, the plane of the carbamate group is at a specific angle to that of the benzene ring, which can influence the compound's reactivity . The exact molecular structure of "2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" would likely show similar angular relationships between substituents, affecting its chemical behavior.

Chemical Reactions Analysis

Benzoxazine derivatives undergo various chemical reactions, including solvomercuration and acid-catalyzed transformations, which can lead to the formation of metalated 1-oxo-3,4-dihydro-1H-2,1-benzoxazinium ions . The presence of electron-withdrawing substituents, such as a nitro group, can facilitate oxygen functionalization reactions, as seen in the synthesis of functionalized 4H-1,2-benzoxazines . The specific reactions of "2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid" would depend on the reactivity of its functional groups, but it is likely to participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the stability of metalated benzoxazinium ions is dependent on the substituents present in the aromatic ring . The electron-withdrawing effects of substituents like the nitro group can affect the acidity of protons adjacent to the nitro group, which in turn influences reaction rates . The compound , with its nitro, ketone, and carboxylic acid groups, would exhibit unique physical and chemical properties, such as solubility, acidity, and reactivity, which could be explored through experimental studies.

Aplicaciones Científicas De Investigación

Ciencia ambiental

Se pueden estudiar los productos de degradación de este compuesto y su destino ambiental para evaluar el impacto ecológico. La investigación en esta área podría proporcionar información sobre la biodegradabilidad y la posible toxicidad de compuestos químicos relacionados.

Cada una de estas aplicaciones aprovecha la estructura química única del Ácido 2-metil-6-nitro-3-oxo-3,4-dihidro-2H-1,4-benzoxazin-2-carboxílico, que incluye un anillo benzoxazínico, un grupo ácido carboxílico y sustituyentes nitro y metilo. Estos grupos funcionales ofrecen una variedad de sitios reactivos para transformaciones químicas, lo que lo convierte en un compuesto versátil para la investigación científica .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c1-10(9(14)15)8(13)11-6-4-5(12(16)17)2-3-7(6)18-10/h2-4H,1H3,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMYDNQTCBXZKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617769 |

Source

|

| Record name | 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154365-44-3 |

Source

|

| Record name | 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.